4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
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Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-3-phenyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10-8(6-11-15)9(12-13-10)7-4-2-1-3-5-7/h1-6,8,15H,(H,13,14)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYLRZNOIXDRI-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, also known by its CAS number 338975-53-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a pyrazolone ring structure with a hydroxylamine substituent, which is crucial for its biological activity. The compound's structure is shown below:
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. A common approach utilizes 4-aminoantipyrine as a precursor, leading to various derivatives with distinct biological properties. The synthesis pathway can be summarized as follows:
- Starting Material : 4-aminoantipyrine.
- Reagents : Hydroxylamine and suitable aldehydes.
- Reaction Conditions : Typically requires acidic or basic conditions to facilitate the formation of the pyrazolone ring.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In particular, compounds derived from this structure have shown promising results against various cancer cell lines.
Table 1: IC50 Values of Selected Derivatives Against MCF7 Cell Line
These results indicate that certain derivatives are more potent than Doxorubicin, a well-known chemotherapeutic agent.
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activity against various pathogens. For example, compounds related to this structure have been tested against bacterial strains and shown effective inhibition.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 25 μg/mL |
| Compound E | S. aureus | 15 μg/mL |
This suggests that the compound may have applications in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Sciences examined the effects of various pyrazolone derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited lower IC50 values compared to standard treatments, highlighting their potential as alternative therapeutic agents .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of pyrazolone derivatives against resistant bacterial strains. The findings revealed significant efficacy, suggesting that these compounds could be developed into new antibiotics .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrazolone derivatives, including 4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various strains of bacteria and fungi, suggesting potential for development into therapeutic agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This property positions this compound as a candidate for treating inflammatory diseases .
Antioxidant Activity
Research has highlighted the antioxidant capabilities of this compound, which can scavenge free radicals and mitigate oxidative stress in biological systems. This activity is vital for preventing cellular damage associated with various diseases, including cancer .
Plant Growth Regulators
Compounds similar to this compound have been explored as plant growth regulators. Their ability to modulate plant growth processes can enhance crop yields and resistance to environmental stressors .
Pest Control
The compound's biological activity extends to pest control applications. Studies suggest that pyrazolone derivatives can act as effective insecticides or fungicides, providing an environmentally friendly alternative to conventional pesticides .
Synthesis of Polymers
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Development of Sensors
Research indicates potential applications in sensor technology due to the compound's ability to interact with specific analytes through its functional groups. This interaction can be harnessed to develop sensors for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation followed by cyclocondensation. For example, hydrazine derivatives react with β-keto esters or α,β-unsaturated ketones under acidic conditions. Optimization involves:
- Temperature control : Reactions performed at 60–80°C in ethanol/acetic acid mixtures reduce side products .
- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) improves cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product with >85% yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms the (E)-configuration of the hydroxyimino group (δ 8.2–8.5 ppm for imine protons) .
- X-ray crystallography : SHELXL refinement resolves bond lengths (e.g., C=N at ~1.28 Å) and torsion angles, validated via ORTEP-3 for graphical representation .
- IR spectroscopy : Stretching frequencies at 1650–1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N–H/O–H) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against specific enzyme targets?
Methodological Answer:
- Target selection : Prioritize enzymes like SARS-CoV-2 Mpro (3CL protease) based on structural homology with similar pyrazolone derivatives .
- Software : Use AutoDock Vina or GROMACS for docking simulations, applying AMBER force fields for energy minimization .
- Validation : Compare computed binding affinities (ΔG values) with experimental IC₅₀ data from enzymatic assays .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
Methodological Answer:
- Disorder in the hydroxyimino group : Address via SHELXL’s PART instruction to refine occupancy ratios .
- Twinning : Apply HKLF 5 in SHELXL for twinned data correction, particularly for monoclinic crystal systems .
- Data resolution : Collect high-resolution data (≤0.8 Å) using synchrotron sources to resolve hydrogen-bonding networks .
Q. How do researchers reconcile contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral efficacy)?
Methodological Answer:
- Assay standardization : Compare MIC values under identical conditions (e.g., broth microdilution vs. agar diffusion) .
- Structural analogs : Test derivatives with modified substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify SAR trends .
- Cellular models : Validate activity in primary cell lines (e.g., Vero E6 for antiviral studies) to reduce variability .
Q. What strategies are effective for modifying the hydroxyimino group to enhance solubility without compromising bioactivity?
Methodological Answer:
- Functional group substitution : Replace the hydroxyimino group with methoxyimino (improves lipophilicity) or carboxylate (enhances aqueous solubility) .
- Prodrug design : Synthesize ester prodrugs (e.g., ethyl acetates) hydrolyzed in vivo to the active form .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (70:30 v/v) for in vitro assays to maintain solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Electron-withdrawing groups : Introduce –NO₂ or –CF₃ at the phenyl ring to enhance metabolic stability .
- Hydrogen-bond donors : Retain the hydroxyimino group for target binding but add methyl groups to adjacent carbons to reduce off-target interactions .
- LogP optimization : Balance hydrophobic (phenyl) and hydrophilic (hydroxyimino) groups to achieve LogP ~2.5–3.5 .
Q. What methodologies address low bioavailability in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
